3,5-Dichlorocatechol chemical structure and properties
3,5-Dichlorocatechol chemical structure and properties
An In-depth Technical Guide to 3,5-Dichlorocatechol: Chemical Structure, Properties, and Biological Significance
Introduction
3,5-Dichlorocatechol is a chlorinated aromatic compound of significant interest in environmental science, toxicology, and biochemistry.[1] It is a key metabolic intermediate in the microbial degradation of various widespread pollutants, including the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and other chlorinated aromatic hydrocarbons.[2] Understanding the chemical properties, biological pathways, and toxicological profile of 3,5-Dichlorocatechol is crucial for developing effective bioremediation strategies and for assessing the environmental impact of chlorinated pollutants. This technical guide provides a comprehensive overview of 3,5-Dichlorocatechol, including its chemical structure, physicochemical properties, metabolic pathways, and relevant experimental protocols for its study.
Chemical Structure and Identification
3,5-Dichlorocatechol, with the IUPAC name 3,5-dichlorobenzene-1,2-diol, is a derivative of catechol (1,2-dihydroxybenzene) with two chlorine atoms substituted at positions 3 and 5 of the benzene ring.[3][4]
Table 1: Chemical Identifiers for 3,5-Dichlorocatechol
| Identifier | Value | Reference |
| CAS Number | 13673-92-2 | [5][6] |
| Molecular Formula | C₆H₄Cl₂O₂ | [5][] |
| SMILES | OC1=CC(Cl)=CC(Cl)=C1O | [5] |
| InChI | 1S/C6H4Cl2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
| InChI Key | XSXYVLIPQMXCBV-UHFFFAOYSA-N | |
| Synonyms | 3,5-Dichloro-1,2-benzenediol, 3,5-Dichloropyrocatechol | [3][8] |
Physicochemical Properties
The physicochemical properties of 3,5-Dichlorocatechol are essential for understanding its environmental fate, transport, and biological interactions. These properties are summarized in the table below.
Table 2: Physicochemical Properties of 3,5-Dichlorocatechol
| Property | Value | Reference |
| Molecular Weight | 179.00 g/mol | [5][] |
| Melting Point | 79.5-84.5 °C | [6][9] |
| Boiling Point | 270.6 °C at 760 mmHg | [6] |
| Density | 1.624 g/cm³ | [6] |
| Vapor Pressure | 0.00409 mmHg at 25°C | [3][6] |
| Flash Point | 117.4 °C | [6] |
| pKa | 7.87 ± 0.15 (Predicted) | [6] |
| LogP | 2.4046 | [5][6] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5][6] |
| Hydrogen Bond Acceptor Count | 2 | [5][6] |
| Solubility | In DMSO: 50 mg/mL (279.33 mM) | [10] |
Biological Significance and Metabolic Pathways
3,5-Dichlorocatechol is a central intermediate in the microbial degradation of several chlorinated aromatic compounds. Its breakdown is a critical step in the mineralization of these pollutants. The primary mechanism for its degradation is through the ortho-cleavage pathway.
Modified ortho-Cleavage Pathway
In various microorganisms, such as Pseudomonas and Arthrobacter species, 3,5-Dichlorocatechol is processed by a series of enzymes that lead to intermediates of central metabolism.[2][11] The initial and rate-limiting step is the cleavage of the aromatic ring by chlorocatechol 1,2-dioxygenase.[][12]
Caption: Microbial degradation pathway of 3,5-Dichlorocatechol.
Experimental Protocols
Analysis of 3,5-Dichlorocatechol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the extraction and quantification of 3,5-Dichlorocatechol from microbial cultures.
Objective: To extract, identify, and quantify 3,5-Dichlorocatechol and its metabolites.
Methodology:
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Sample Preparation:
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Take a known volume of the bacterial culture (e.g., 10 ml).
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Centrifuge to pellet the cells and collect the supernatant.
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Acidify the supernatant to pH 2 with HCl.
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Extract the supernatant three times with an equal volume of ethyl acetate.
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Pool the organic extracts and dry over anhydrous sodium sulfate.
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Evaporate the solvent under a gentle stream of nitrogen.
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-
Derivatization:
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To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)acetamide (BSA) to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers. This increases volatility for GC analysis.
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Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
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-
GC-MS Analysis:
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Column: Use a non-polar capillary column (e.g., HP-5MS).
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Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
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MS Parameters: Set the ion source and quadrupole temperatures appropriately (e.g., 230°C and 150°C, respectively). Scan a mass range of m/z 50-500.
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-
Data Analysis:
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Identify the TMS-derivatized 3,5-Dichlorocatechol by comparing its retention time and mass spectrum to an authentic standard.
-
Quantify the compound by generating a calibration curve with known concentrations of the standard.
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Caption: Workflow for GC-MS analysis of 3,5-Dichlorocatechol.
Assay for Chlorocatechol 1,2-Dioxygenase Activity
This spectrophotometric assay measures the activity of the enzyme responsible for the ring cleavage of 3,5-Dichlorocatechol.
Objective: To determine the enzymatic activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.
Methodology:
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Preparation of Cell-Free Extract:
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Grow the microbial strain of interest under inducing conditions (e.g., in the presence of a chlorinated aromatic compound).
-
Harvest the cells by centrifugation.
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Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.3).
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Lyse the cells using methods like sonication or a French press.
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Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract (supernatant).
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-
Enzyme Assay:
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The reaction mixture should contain the cell-free extract and a buffered solution of 3,5-Dichlorocatechol.
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The assay is based on monitoring the formation of the ring-cleavage product, 2,4-dichloro-cis,cis-muconate, which has a characteristic absorbance maximum.
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Monitor the increase in absorbance at the appropriate wavelength (e.g., 260 nm) over time using a spectrophotometer.
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-
Calculation of Activity:
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Enzyme activity is calculated based on the initial rate of the reaction and the molar extinction coefficient of the product.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
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Safety and Handling
3,5-Dichlorocatechol is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[13]
Conclusion
3,5-Dichlorocatechol is a compound of considerable importance in the context of environmental pollution and bioremediation. Its role as a key intermediate in the degradation of chlorinated aromatic compounds makes it a focal point for research aimed at understanding and enhancing the natural attenuation of these pollutants. The data and protocols presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working in this field. Further investigation into the enzymes involved in its metabolism and the factors influencing its degradation will be crucial for the development of effective bioremediation technologies.
References
- 1. 3,5-Dichlorocatechol | C6H4Cl2O2 | CID 26173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. 3,5-Dichlorocatechol | CAS 13673-92-2 | LGC Standards [lgcstandards.com]
- 5. chemscene.com [chemscene.com]
- 6. 3,5-Dichlorocatechol|lookchem [lookchem.com]
- 8. 3,5-Dichlorocatechol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. 3 5-DICHLOROCATECHOL 97 | 13673-92-2 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The Key Role of Chlorocatechol 1,2-Dioxygenase in Phytoremoval and Degradation of Catechol by Transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
